molecular formula C19H25N5O4 B10983703 {1-[({[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}amino)methyl]cyclohexyl}acetic acid

{1-[({[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}amino)methyl]cyclohexyl}acetic acid

Cat. No.: B10983703
M. Wt: 387.4 g/mol
InChI Key: QGCUXOZYYOVBJR-UHFFFAOYSA-N
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Description

1-[({[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}amino)methyl]cyclohexyl}acetic acid: is a synthetic compound that combines several functional groups, making it interesting for both medicinal and chemical research. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common approach is to start with a biphenyl derivative and introduce the tetrazole ring. Here’s a simplified synthetic route:

  • Biphenyl Derivative Formation

    • Start with a biphenyl compound (e.g., 4-bromobiphenyl).
    • React it with 2-methyl-2H-tetrazole to form the tetrazole-substituted biphenyl intermediate.
  • Phenoxyacetylation

    • Introduce the phenoxyacetyl group by reacting the intermediate with phenoxyacetic acid under appropriate conditions.
  • Cyclohexylamination

    • Finally, amination of the phenoxyacetyl group with cyclohexylamine yields the desired compound.

Industrial Production:

Industrial-scale production methods may involve modifications of the above steps, optimization for yield, and purification processes.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.

    Substitution: The tetrazole ring can participate in substitution reactions.

    Amidation: The amine group allows for amidation reactions.

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS) in an organic solvent.

    Amination: Cyclohexylamine in the presence of a base.

    Tetrazole Formation: Reaction with sodium azide (NaN₃).

Major Products:

The major products depend on the specific reaction conditions. Potential products include tetrazole-substituted biphenyl derivatives and the final target compound.

Scientific Research Applications

Medicinal Chemistry:

    Antibacterial: Investigate its antibacterial properties against specific pathogens.

    Anticancer: Explore its potential as an anticancer agent.

    Antitubercular: Given the link between tuberculosis and cancer, evaluate its effects on both diseases.

Industry:

    Drug Development: Assess its suitability as a drug candidate.

    Material Science: Investigate its use in materials, such as polymers or coatings.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers can compare its structure, properties, and applications with related molecules to highlight its uniqueness.

Properties

Molecular Formula

C19H25N5O4

Molecular Weight

387.4 g/mol

IUPAC Name

2-[1-[[[2-[4-(2-methyltetrazol-5-yl)phenoxy]acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C19H25N5O4/c1-24-22-18(21-23-24)14-5-7-15(8-6-14)28-12-16(25)20-13-19(11-17(26)27)9-3-2-4-10-19/h5-8H,2-4,9-13H2,1H3,(H,20,25)(H,26,27)

InChI Key

QGCUXOZYYOVBJR-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCC3(CCCCC3)CC(=O)O

Origin of Product

United States

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